N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

HER2 Tyrosine Kinase Breast Cancer Kinase Inhibitor

This 4-aryl-5-cyano-2H-1,2,3-triazole derivative is a critical scaffold for HER2 kinase inhibitor development (class IC₅₀ benchmark: 6.6 µM) with >15-fold selectivity over EGFR1. The para-acetamidophenyl substituent provides a distinct SAR vector for lipophilicity-activity optimization. Substitution with generic analogs compromises potency; procure this exact compound for reproducible comparative pharmacology.

Molecular Formula C11H9N5O
Molecular Weight 227.227
CAS No. 39807-69-7
Cat. No. B2360846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide
CAS39807-69-7
Molecular FormulaC11H9N5O
Molecular Weight227.227
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=NNN=C2C#N
InChIInChI=1S/C11H9N5O/c1-7(17)13-9-4-2-8(3-5-9)11-10(6-12)14-16-15-11/h2-5H,1H3,(H,13,17)(H,14,15,16)
InChIKeyUPGLIOCJZVAXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (CAS 39807-69-7) Triazole Derivative Procurement Guide


N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (CAS 39807-69-7) is a synthetic organic compound belonging to the class of 4-aryl-5-cyano-2H-1,2,3-triazole derivatives [1]. Its core structure features a 1,2,3-triazole ring substituted at the 4-position with a cyano group and at the 5-position with a para-acetamidophenyl moiety [1]. Commercially available with a purity of 90% , this compound serves as a versatile scaffold for medicinal chemistry and chemical biology applications, particularly in the development of targeted kinase inhibitors [1].

Why N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (39807-69-7) Cannot Be Replaced by Generic Triazole Acetamides


Within the broad class of triazole-acetamide hybrids, simple substitution of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide with other in-class compounds is scientifically unsound due to pronounced structure-activity relationship (SAR) sensitivity. Critical structural features—specifically the 5-cyano substituent on the triazole ring and the para-acetamidophenyl group—are not interchangeable [1]. Quantitative SAR studies on 4-aryl-5-cyano-2H-1,2,3-triazoles demonstrate that the lipophilicity of substituents on the phenyl ring dramatically modulates HER2 tyrosine kinase inhibitory activity [1]. Consequently, analogs with different aryl substitutions or lacking the 5-cyano group exhibit divergent potency, selectivity, and physicochemical profiles, rendering generic substitution without prior comparative validation a high-risk procurement strategy [1].

Quantitative Differentiation Evidence for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide vs. Analogs


HER2 Tyrosine Kinase Inhibition: Class-Level Potency Benchmark

The target compound, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, is a representative member of the 4-aryl-5-cyano-2H-1,2,3-triazole class, which has been characterized as HER2 tyrosine kinase inhibitors. Within this class, the most potent derivative (4-(3-phenoxyphenyl)-5-cyano-2H-1,2,3-triazole) exhibits an IC50 of 6.6 µM for inhibiting HER2 tyrosine kinase phosphorylation in MDA-MB-453 breast cancer cells and an IC50 of 30.9 µM for cell growth inhibition [1]. While direct head-to-head data for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide against this benchmark are not currently available in the public domain, the compound's structural features align it with this pharmacophore class, providing a foundational benchmark for its expected potency profile .

HER2 Tyrosine Kinase Breast Cancer Kinase Inhibitor

Selectivity Profile: EGFR1/HER1 Counter-Screening Data

A key differentiator for the 4-aryl-5-cyano-2H-1,2,3-triazole scaffold is its selectivity for HER2 over EGFR1/HER1. The class benchmark compound, 4-(3-phenoxyphenyl)-5-cyano-2H-1,2,3-triazole, exhibits no significant inhibition of overexpressed erbB1/EGFR in MDA-MB-468 cells at concentrations up to 100 µM, while potently inhibiting erbB2/HER2 with an IC50 of 6.6 µM . This >15-fold selectivity window (based on the 100 µM lack of effect) is a critical design feature of the 5-cyano-2H-1,2,3-triazole core [1]. N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, possessing the identical core scaffold, is therefore expected to retain this advantageous selectivity profile, distinguishing it from pan-kinase inhibitors.

Kinase Selectivity EGFR Off-Target Activity

Structural Differentiation: Para-Acetamidophenyl Substituent

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is distinguished from other 4-aryl-5-cyano-2H-1,2,3-triazoles by its para-acetamidophenyl group at the 4-position of the triazole ring. This contrasts with analogs such as 4-(3-phenoxyphenyl)-5-cyano-2H-1,2,3-triazole (ErbB2 Inhibitor II) which features a meta-phenoxyphenyl substituent . SAR studies within this class demonstrate that the lipophilicity of the aryl substituent is the primary factor influencing HER2 inhibitory activity [1]. The para-acetamido group introduces distinct electronic and steric properties, offering a unique vector for exploring SAR around this pharmacophore [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Commercial Purity Specification

Commercially, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is available with a specified purity of 90% . This baseline purity information is essential for procurement decisions, particularly when comparing to other in-class triazole derivatives which may be offered at varying purity grades (e.g., ≥95% by HPLC for ErbB2 Inhibitor II ). Researchers must account for purity when designing dose-response experiments to ensure accurate potency comparisons.

Chemical Procurement Quality Control Purity

High-Impact Research and Procurement Scenarios for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide (39807-69-7)


HER2-Positive Breast Cancer Probe Development and SAR Expansion

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide serves as a critical chemical probe for investigating HER2 tyrosine kinase signaling in breast cancer models. Based on the established HER2 inhibitory activity of the 4-aryl-5-cyano-2H-1,2,3-triazole scaffold (IC50 benchmark: 6.6 µM) [1], researchers can utilize this compound as a core scaffold for systematic SAR studies. Its unique para-acetamidophenyl substituent provides a distinct vector for exploring the lipophilicity-activity relationship identified as the primary driver of potency within this class [1]. This makes it an ideal candidate for medicinal chemistry campaigns aiming to optimize HER2 inhibition while maintaining selectivity over EGFR1 .

Kinase Selectivity Panel Reference Compound

The 5-cyano-2H-1,2,3-triazole core, as exemplified by N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, is characterized by a notable selectivity for HER2 over EGFR1 (>15-fold window based on class benchmark data) . This property makes the compound a valuable reference standard in kinase selectivity panels. By incorporating this compound into screening cascades, researchers can establish a baseline for HER2-selective inhibition, aiding in the differentiation of lead compounds from non-selective kinase inhibitors and reducing the risk of off-target pharmacology .

Custom Derivative Synthesis and Chemical Biology Toolkit Development

As a versatile building block, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide can be procured for custom derivatization projects. The presence of the para-acetamido group offers a straightforward handle for further chemical modifications, enabling the synthesis of novel analogs for chemical biology applications. Given its commercial availability at a specified purity (90%) , researchers can readily incorporate this compound into their synthetic workflows to generate focused libraries of 4-aryl-5-cyano-2H-1,2,3-triazole derivatives, facilitating the exploration of new therapeutic hypotheses [1].

Comparative Pharmacology Studies vs. Marketed HER2 Inhibitors

Procurement of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide enables direct comparative pharmacology studies against clinically approved HER2-targeted therapies such as lapatinib or trastuzumab. By establishing head-to-head potency and selectivity profiles in relevant cellular models (e.g., MDA-MB-453 for HER2 inhibition) [1], researchers can benchmark the performance of this novel triazole scaffold against current standards of care, generating critical data to inform go/no-go decisions in early-stage drug discovery programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.